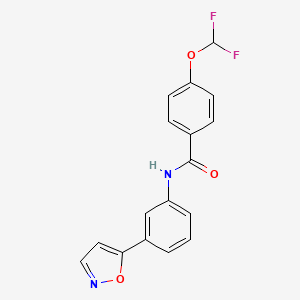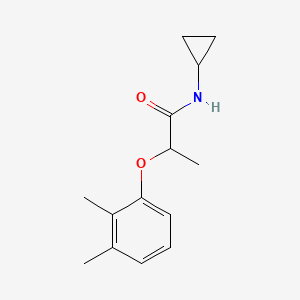![molecular formula C19H22ClNO6 B6127401 4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate](/img/structure/B6127401.png)
4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate, also known as CNQX, is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of the ionotropic glutamate receptors, which are involved in a variety of physiological processes, including learning and memory, synaptic plasticity, and neuronal development. CNQX has been extensively studied in vitro and in vivo, and its mechanism of action and biochemical and physiological effects have been well characterized.
作用机制
4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate is a competitive antagonist of the ionotropic glutamate receptors, which are ion channels that are activated by the neurotransmitter glutamate. By binding to the receptor and blocking its activation by glutamate, 4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate prevents the influx of calcium ions into the cell, which is required for the initiation and propagation of synaptic transmission. This leads to a decrease in synaptic transmission and neuronal excitability, which can have various effects depending on the location and function of the affected synapses.
Biochemical and Physiological Effects:
4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate has been shown to have a variety of biochemical and physiological effects, depending on the location and function of the affected synapses. It has been shown to block both AMPA and kainate receptors, which are two subtypes of ionotropic glutamate receptors that have different functions and distributions in the brain. 4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate has been shown to decrease the amplitude and frequency of excitatory postsynaptic currents (EPSCs) in various brain regions, including the hippocampus, cortex, and cerebellum. It has also been shown to decrease the induction and maintenance of long-term potentiation (LTP), which is a form of synaptic plasticity that is thought to underlie learning and memory.
实验室实验的优点和局限性
4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate has several advantages for lab experiments, including its high potency and selectivity for ionotropic glutamate receptors, its well-characterized mechanism of action and biochemical and physiological effects, and its availability in high purity and yield. However, it also has some limitations, including its potential off-target effects on other receptors and ion channels, its potential toxicity and side effects at high concentrations, and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on 4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate and its role in physiological and pathological processes. One direction is to investigate the effects of 4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate on different subtypes of ionotropic glutamate receptors and their distribution in the brain. Another direction is to study the effects of 4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate on different types of synapses and their functions in different brain regions. A third direction is to develop new drugs that target ionotropic glutamate receptors and have improved pharmacological properties and therapeutic potential for neurological disorders.
合成方法
4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate can be synthesized by several methods, including the reaction of 4-chloro-1-naphthol with 3-bromopropylamine, followed by the reaction of the resulting intermediate with morpholine and oxalic acid. Another method involves the reaction of 4-chloro-1-naphthol with 3-chloropropylamine, followed by the reaction of the resulting intermediate with morpholine and oxalic acid. Both methods yield 4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate in high purity and yield.
科学研究应用
4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate is widely used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been used to investigate the mechanisms of synaptic plasticity, learning and memory, and neuronal development, as well as the pathogenesis of neurological disorders such as epilepsy, stroke, and Alzheimer's disease. 4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate has also been used to study the pharmacology of glutamate receptors and to develop new drugs that target these receptors.
属性
IUPAC Name |
4-[3-(4-chloronaphthalen-1-yl)oxypropyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2.C2H2O4/c18-16-6-7-17(15-5-2-1-4-14(15)16)21-11-3-8-19-9-12-20-13-10-19;3-1(4)2(5)6/h1-2,4-7H,3,8-13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLSAGCPDGCTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=C(C3=CC=CC=C32)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-({3-[1-(4-chlorophenyl)cyclobutyl]-1,2,4-oxadiazol-5-yl}methyl)-2-pyrrolidinone](/img/structure/B6127322.png)
![2-{4-[(3-methyl-1H-pyrazol-5-yl)methyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6127329.png)
![N-[2-(dimethylamino)ethyl]-3,4-difluoro-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6127330.png)
![2-[4-(4-ethylbenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6127334.png)
amino]-1-phenylethanol](/img/structure/B6127340.png)
![4-(3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6127362.png)

![1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B6127365.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-(1-benzyl-3-pyrrolidinyl)propanamide](/img/structure/B6127382.png)
![N-(5-{[(4-chlorophenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(3-methoxyphenyl)urea](/img/structure/B6127388.png)
![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B6127395.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B6127397.png)
